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molecular formula C8H9NO2 B150088 2-Methoxybenzamide CAS No. 2439-77-2

2-Methoxybenzamide

Cat. No. B150088
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Patent
US04962115

Procedure details

40 Parts of cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide monohydrate were boiled in 160 parts of methanol. The product was filtered off while hot and crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane. The product was filtered off, dried and recrystallized from 4-methyl-2-pentanone. The product was filtered off and dried (water-separator) yielding 18.5 parts of cis-4-amino-5-chloro-N-[2-chloro-4-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]aminocarbonyl]-5-methoxyphenyl]-2--methoxybenzamide; mp. 181.5° C. (compound 239).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.N[C:3]1[C:30](Cl)=[CH:29][C:6]([C:7]([NH:9][C@H]2CCN(CCCOC3C=CC(F)=CC=3)C[C@H]2OC)=[O:8])=[C:5]([O:32][CH3:33])[CH:4]=1>CO>[CH3:33][O:32][C:5]1[CH:4]=[CH:3][CH:30]=[CH:29][C:6]=1[C:7]([NH2:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NC1=CC(=C(C(=O)N[C@@H]2[C@@H](CN(CC2)CCCOC2=CC=C(C=C2)F)OC)C=C1Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off while hot and
CUSTOM
Type
CUSTOM
Details
crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 4-methyl-2-pentanone
FILTRATION
Type
FILTRATION
Details
The product was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (water-separator)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04962115

Procedure details

40 Parts of cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide monohydrate were boiled in 160 parts of methanol. The product was filtered off while hot and crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane. The product was filtered off, dried and recrystallized from 4-methyl-2-pentanone. The product was filtered off and dried (water-separator) yielding 18.5 parts of cis-4-amino-5-chloro-N-[2-chloro-4-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]aminocarbonyl]-5-methoxyphenyl]-2--methoxybenzamide; mp. 181.5° C. (compound 239).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.N[C:3]1[C:30](Cl)=[CH:29][C:6]([C:7]([NH:9][C@H]2CCN(CCCOC3C=CC(F)=CC=3)C[C@H]2OC)=[O:8])=[C:5]([O:32][CH3:33])[CH:4]=1>CO>[CH3:33][O:32][C:5]1[CH:4]=[CH:3][CH:30]=[CH:29][C:6]=1[C:7]([NH2:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NC1=CC(=C(C(=O)N[C@@H]2[C@@H](CN(CC2)CCCOC2=CC=C(C=C2)F)OC)C=C1Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off while hot and
CUSTOM
Type
CUSTOM
Details
crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 4-methyl-2-pentanone
FILTRATION
Type
FILTRATION
Details
The product was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (water-separator)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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